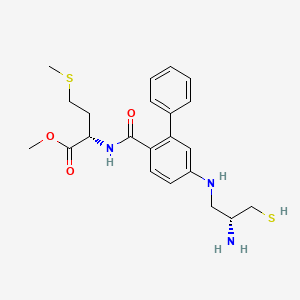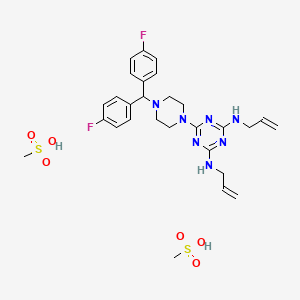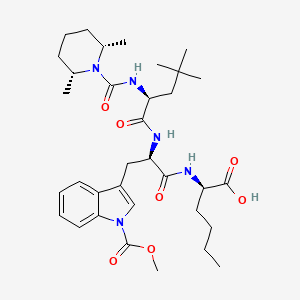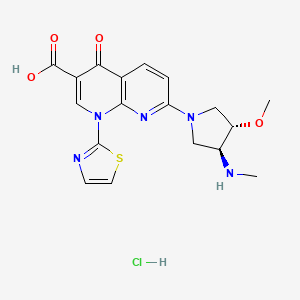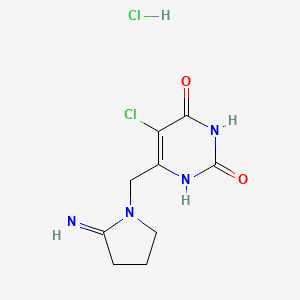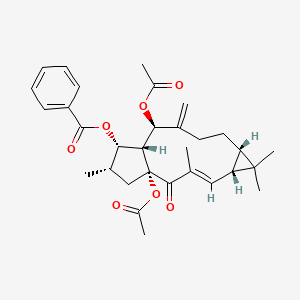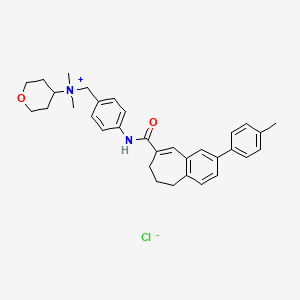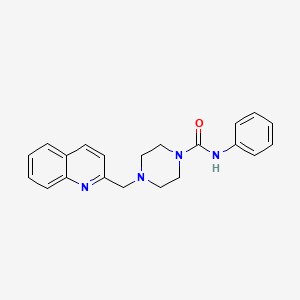
PF-622
Descripción general
Descripción
PF-622 es un potente inhibidor de la hidrolasa de amida de ácido graso (FAAH), dependiente del tiempo e irreversible. La hidrolasa de amida de ácido graso es una enzima integral de membrana involucrada en la regulación de la familia de amidas de ácidos grasos de los transmisores lipídicos. La inhibición de la hidrolasa de amida de ácido graso conduce a niveles endógenos elevados de amidas de ácidos grasos, que exhiben propiedades analgésicas, antiinflamatorias, ansiolíticas y antidepresivas .
Aplicaciones Científicas De Investigación
PF-622 tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza para estudiar el papel de la hidrolasa de amida de ácido graso en diversos procesos fisiológicos y enfermedades. Los estudios in vitro han demostrado que this compound inhibe la actividad de la hidrolasa de amida de ácido graso con alta selectividad, lo que lo convierte en una herramienta valiosa para investigar la función de la enzima . Además, this compound se ha utilizado en investigaciones relacionadas con el manejo del dolor, la inflamación, la ansiedad y la depresión debido a su capacidad para elevar los niveles endógenos de amidas de ácidos grasos .
Mecanismo De Acción
PF-622 ejerce sus efectos inhibiendo irreversiblemente la hidrolasa de amida de ácido graso. El compuesto modifica covalentemente el sitio activo de la enzima, lo que lleva a una inhibición dependiente del tiempo . Esta inhibición da como resultado niveles elevados de amidas de ácidos grasos, que interactúan con varios objetivos moleculares y vías para producir efectos analgésicos, antiinflamatorios, ansiolíticos y antidepresivos .
Análisis Bioquímico
Biochemical Properties
PF-622 plays a significant role in biochemical reactions, particularly as an inhibitor of FAAH . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide . This compound inhibits FAAH in a time-dependent and irreversible manner, with IC50 values of 0.99 and 0.033 µM when preincubated with human recombinant FAAH for 5 and 60 minutes, respectively .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of FAAH . By inhibiting FAAH, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its binding interactions with FAAH . As an irreversible inhibitor, this compound forms a covalent bond with the active site of FAAH, leading to the inhibition of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be time-dependent . The compound shows high selectivity for FAAH relative to other serine hydrolases, showing no discernable off-site activity up to 500 µM .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid amides . By inhibiting FAAH, it can potentially affect the metabolism of these compounds .
Métodos De Preparación
La síntesis de PF-622 implica varios pasos. Uno de los métodos incluye la preparación de this compound marcado con tritio, que se logra mediante tritiodebromación del precursor de bromuro utilizando trifenilfosfina de paladio (II) como catalizador . La ruta sintética detallada y las condiciones de reacción para la producción industrial no están ampliamente disponibles en el dominio público, pero normalmente implican técnicas de síntesis orgánica y condiciones de reacción estrictas para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
PF-622 experimenta varias reacciones químicas, centrándose principalmente en su interacción con la hidrolasa de amida de ácido graso. Se sabe que el compuesto inhibe la hidrolasa de amida de ácido graso de forma dependiente del tiempo mediante la modificación covalente del sitio activo de la enzima . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el dimetilsulfóxido y el etanol, y el producto principal formado es el complejo enzimático inhibido.
Comparación Con Compuestos Similares
PF-622 es único en su alta selectividad e inhibición irreversible de la hidrolasa de amida de ácido graso. Compuestos similares incluyen otros inhibidores de la hidrolasa de amida de ácido graso como URB597 y OL-135. this compound destaca por su inhibición dependiente del tiempo y su alta selectividad para la hidrolasa de amida de ácido graso sobre otras hidrolasas de serina .
Propiedades
IUPAC Name |
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTCRRMCALVGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467917 | |
| Record name | PF-622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898235-65-9 | |
| Record name | PF-622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


